Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a benzoate ester, a chlorinated phenoxy group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2-chloro-4-(2-methylpropylsulfamoyl)phenol: This intermediate is synthesized by reacting 2-chlorophenol with 2-methylpropylsulfonyl chloride in the presence of a base such as pyridine.
Formation of 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetic acid: The intermediate phenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.
Coupling with 4-aminobenzoic acid: The phenoxyacetic acid is coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group can yield sulfonic acids, while nucleophilic substitution of the chloro group can yield a variety of substituted derivatives.
Scientific Research Applications
Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the phenoxy and sulfamoyl groups.
2-chloro-4-nitrophenol: Contains a chlorinated phenol group but lacks the benzoate ester and sulfamoyl groups.
Sulfanilamide: Contains a sulfamoyl group but lacks the phenoxy and benzoate ester groups.
Uniqueness
Ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfamoyl group, in particular, provides unique opportunities for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O6S/c1-4-29-21(26)15-5-7-16(8-6-15)24-20(25)13-30-19-10-9-17(11-18(19)22)31(27,28)23-12-14(2)3/h5-11,14,23H,4,12-13H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHNPMGHUJEMKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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